molecular formula C26H32ClN3O2 B14968363 1-(4-chlorophenyl)-N-[4-(4-isobutyrylpiperazin-1-yl)phenyl]cyclopentanecarboxamide

1-(4-chlorophenyl)-N-[4-(4-isobutyrylpiperazin-1-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B14968363
M. Wt: 454.0 g/mol
InChI Key: BLRHXGSFPBAWHN-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-N-{4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate molecular structure, which includes a chlorophenyl group, a piperazine ring, and a cyclopentane carboxamide moiety

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-N-{4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-N-{4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-N-{4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperazine ring can mimic the structure of natural ligands, allowing it to bind to specific receptors and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar compounds to 1-(4-CHLOROPHENYL)-N-{4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE include:

The uniqueness of 1-(4-CHLOROPHENYL)-N-{4-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE lies in its complex structure, which allows for a diverse range of chemical reactions and applications in various fields of research and industry.

Properties

Molecular Formula

C26H32ClN3O2

Molecular Weight

454.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]cyclopentane-1-carboxamide

InChI

InChI=1S/C26H32ClN3O2/c1-19(2)24(31)30-17-15-29(16-18-30)23-11-9-22(10-12-23)28-25(32)26(13-3-4-14-26)20-5-7-21(27)8-6-20/h5-12,19H,3-4,13-18H2,1-2H3,(H,28,32)

InChI Key

BLRHXGSFPBAWHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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